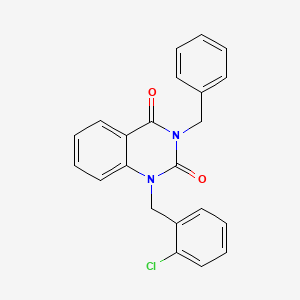

3-苄基-1-(2-氯苄基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

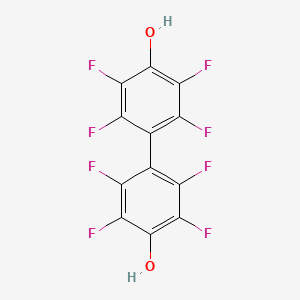

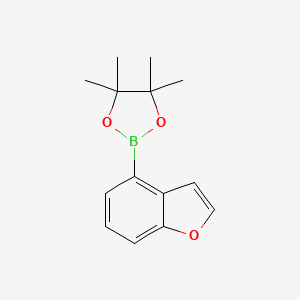

The compound “3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione” is a derivative of pyrimidinedione, pyrimidinetrione, triazinedione, and tetrahydroquinazolinedione . These compounds are known to be α1-adrenergic receptor antagonists . They are useful for the treatment of diseases involving directly or indirectly an obstruction of the lower urinary tract, such as benign prostatic hyperplasia .

Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions . For example, a precipitated product was isolated by filtration, washed with isopropyl acetate, and air-dried . The mother liquor and washings were combined, concentrated under vacuum to about 4 L, and allowed to cool slowly to room temperature .Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple functional groups . The compounds of Formula I, where R 5 is a group selected from Formulae (a), (b), © and (d), and the pharmaceutically acceptable salts and N-oxides thereof, are α 1 -adrenergic receptor antagonists .Chemical Reactions Analysis

These compounds undergo a series of chemical reactions during their synthesis . The exact nature of these reactions depends on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure and the conditions under which they are synthesized . More detailed information would require specific experimental data.科学研究应用

绿色化学方法

S. Rajesh 等人(2011 年)强调了使用“水相”方案合成杂环邻苯醌的环保优势,该方案表现出较高的原子经济性,避免了萃取和色谱纯化步骤,指出了喹唑啉衍生物更绿色的合成路线 Rajesh 等人,2011 年。

药物化学应用

V. Colotta 等人(2004 年)探索了 3-羟基喹唑啉-2,4-二酮衍生物的合成和受体结合活性,表明它们可用作选择性的 Gly/NMDA 和 AMPA 受体拮抗剂。这项研究强调了喹唑啉衍生物在药物化学中的治疗相关性,尤其是在神经药理学中 Colotta 等人,2004 年。

催化应用和绿色合成

陶彰等(2016 年)报道了使用 2,2,2-三氯乙氧羰基叠氮化物进行的 Ir(III) 催化的苯甲酰胺直接 C-H 酰胺化/环化,有效地生成官能化的喹唑啉-2,4(1H,3H)-二酮。这项工作展示了喹唑啉衍生物在促进具有生物学和医学意义的化合物形成中的催化能力 陶彰等,2016 年。

新颖的合成方法

K. B. Rasal 和 G. Yadav(2016 年)开发了一种 CO2 介导的喹唑啉-2,4(1H,3H)-二酮新型合成方法,展示了一种利用 CO2 的高效且环保的方法,突出了喹唑啉衍生物在可持续化学合成中的适应性和重要性 Rasal 和 Yadav,2016 年。

作用机制

These compounds act as α1-adrenergic receptor antagonists . They mediate the contractile state of smooth muscle tissue . For example, hypersympathetic activity produces contraction of vascular smooth muscle which leads to elevated blood pressures . Thus, α 1 -adrenoceptor antagonists find use as anti-hypertensive agents .

安全和危害

未来方向

属性

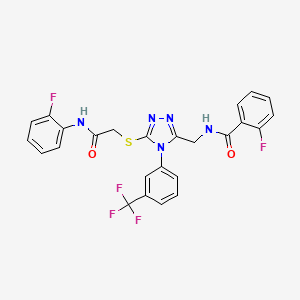

IUPAC Name |

3-benzyl-1-[(2-chlorophenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2/c23-19-12-6-4-10-17(19)15-24-20-13-7-5-11-18(20)21(26)25(22(24)27)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGIDBOXXPHBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2994673.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)

![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)

![7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2994676.png)

![N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2994680.png)

![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994682.png)